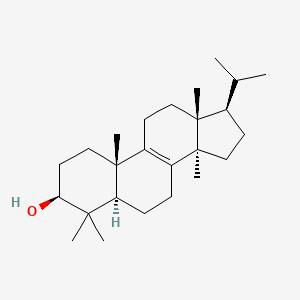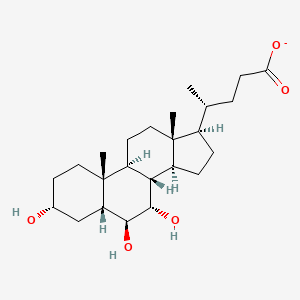
alpha-Muricholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-muricholate is a bile acid anion resulting from the deprotonation of the carboxy group of alpha-muricholic acid. The major species at pH 7.3. It is a conjugate base of an alpha-muricholic acid.
Aplicaciones Científicas De Investigación
1. Role in Bile Acid Metabolism
Alpha-muricholate, a bile acid, plays a significant role in the regulation of lipid metabolism. In a study by (Crocenzi et al., 2000), it was found that silymarin, a hepatoprotector, increased the biliary excretion and endogenous pool of bile salts, including alpha-muricholate. This suggests a potential for alpha-muricholate in managing liver-related disorders and enhancing lipid metabolism.
2. Impact on Cholesterol Gallstone Formation
Alpha-muricholate has been studied for its effects on cholesterol gallstone formation. (Wang & Tazuma, 2002) explored how beta-muricholic acid, a closely related bile acid, acts as a cholesterol-desaturating agent in the prevention and dissolution of cholesterol gallstones in mice. This research indicates the potential of muricholic acids, including alpha-muricholate, in preventing and treating gallstones.
3. Role in Reducing Diet-Induced Steatosis and Glucose Intolerance
Muricholic bile acids, including alpha-muricholate, have shown resistance against dietary-induced steatosis (fat accumulation in the liver) and glucose intolerance. The study by (Bonde, Eggertsen, & Rudling, 2016) demonstrated that mice abundant in muricholic bile acids had reduced weight gain and improved glucose metabolism on a high-fat diet. This highlights alpha-muricholate's potential in addressing metabolic disorders.
Propiedades
Fórmula molecular |
C24H39O5- |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 |
Clave InChI |
DKPMWHFRUGMUKF-GDYCBZMLSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



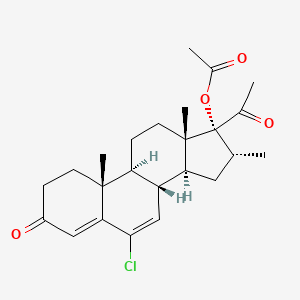
![beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
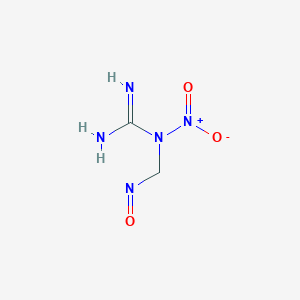
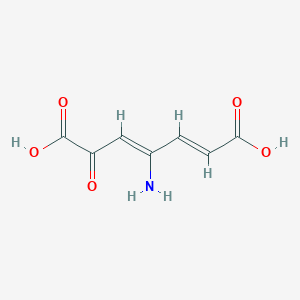
![(10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1259376.png)
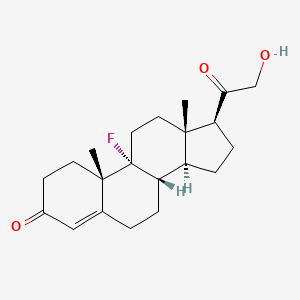
![[1-[(8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-6-(furan-3-yl)-3-methylhexan-2-yl] hydrogen sulfate](/img/structure/B1259380.png)
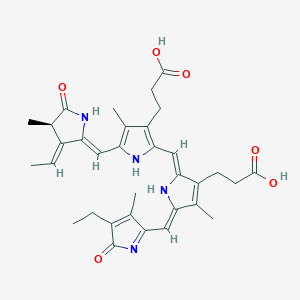
![1-[(E)-[5,5-dimethyl-3-(2-methylprop-2-enyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-methylthiourea](/img/structure/B1259383.png)
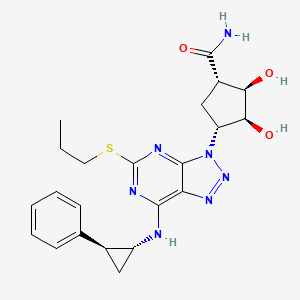
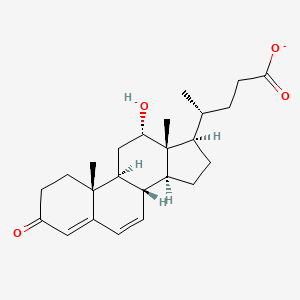
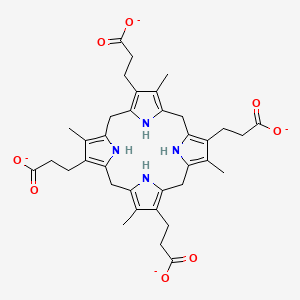
![N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine](/img/structure/B1259389.png)
